molecular formula C19H18O4 B12404525 Tanshinone IIA anhydride

Tanshinone IIA anhydride

Cat. No.: B12404525
M. Wt: 310.3 g/mol
InChI Key: AZZOSPOHDDQAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tanshinone IIA anhydride is a potent, irreversible inhibitor of human carboxylesterase, exhibiting significant pharmacological activities. It is a derivative of Tanshinone IIA, a bioactive molecule found in the roots of the Traditional Chinese Medicine herb Salvia miltiorrhiza. This compound has been extensively studied for its therapeutic potential, particularly in the treatment of cardiovascular diseases and cancer .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Tanshinone IIA anhydride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, SeO2-mediated oxidation of Tanshinone IIA in 1,4-dioxane delivers the corresponding α,β-unsaturated ketone .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include selenium dioxide for oxidation and catalytic hydrogenation for reduction. The conditions often involve specific solvents like 1,4-dioxane and controlled temperatures to ensure the desired reaction outcomes .

Major Products: The major products formed from these reactions include α,β-unsaturated ketones and various derivatives that exhibit enhanced pharmacological activities .

Scientific Research Applications

Tanshinone IIA anhydride has a wide range of scientific research applications. In chemistry, it is used as a potent inhibitor of human carboxylesterase, making it valuable in enzymatic studies . In biology and medicine, it has shown remarkable anticancer properties by inhibiting tumor cell growth, proliferation, metastasis, and angiogenesis. It also induces apoptosis and autophagy in cancer cells . Additionally, this compound is used in the treatment of cardiovascular diseases due to its ability to inhibit oxidative stress and inflammatory damage of vascular endothelial cells .

Mechanism of Action

Comparison with Similar Compounds

Tanshinone IIA anhydride is unique compared to other similar compounds due to its potent inhibitory effects on human carboxylesterase and its broad range of pharmacological activities. Similar compounds include Tanshinone I, Tanshinone IIB, and Cryptotanshinone, which also exhibit significant pharmacological activities but differ in their specific mechanisms of action and therapeutic applications .

Properties

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

5,15,15-trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),4,11(16),17-pentaene-7,9-dione

InChI

InChI=1S/C19H18O4/c1-10-9-22-16-12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(21)23-17(20)14(10)16/h6-7,9H,4-5,8H2,1-3H3

InChI Key

AZZOSPOHDDQAFO-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C(=O)OC(=O)C3=C2C=CC4=C3CCCC4(C)C

Origin of Product

United States

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